1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine
Description
This compound features a complex heterocyclic structure, combining a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, a 2-methylpiperazine ring, and a sulfonylated piperidine group linked to a substituted pyrazole. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the piperazine and piperidine rings contribute to conformational flexibility, enabling interactions with enzyme active sites or receptors . The sulfonyl group may influence solubility and binding affinity, as seen in related arylpiperazine derivatives .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClF3N6O2S/c1-15(2)34-18(5)22(17(4)30-34)37(35,36)32-8-6-20(7-9-32)31-10-11-33(16(3)14-31)23-21(25)12-19(13-29-23)24(26,27)28/h12-13,15-16,20H,6-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRBVJKSXGZZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(N(N=C4C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClF3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 489.982 g/mol.
The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may exhibit:
- Inhibitory effects on specific enzymes related to inflammatory processes.
- Modulation of neurotransmitter systems , potentially impacting mood and cognitive functions.
Antimicrobial Activity
Recent research has indicated that derivatives of this compound possess significant antimicrobial properties. For instance, a study demonstrated that similar pyridine derivatives showed minimum inhibitory concentrations (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | R1 | R2 | MIC (μg/mL) |
|---|---|---|---|
| 1 | CF3 | H | 5 |
| 2 | Cl | H | 20 |
This table illustrates the comparative antimicrobial potency of related compounds, suggesting that structural modifications can enhance or reduce activity.
Anti-inflammatory Potential
The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that similar compounds can effectively reduce the expression of cytokines like TNF-alpha and IL-6 in activated macrophages .
Study on Neuroprotective Effects
A recent case study explored the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment with the compound led to a significant reduction in neuronal apoptosis and improved cognitive function in animal models .
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the pyridine and piperazine moieties may contribute to its ability to inhibit specific cancer cell lines. For instance, compounds with similar structures have shown efficacy against triple-negative breast cancer by targeting monopolar spindle 1 (Mps1) kinase, which is crucial for cancer cell division .
Neurological Disorders
Research indicates that compounds containing piperazine rings are often explored for their neuroprotective effects. The unique trifluoromethyl substitution may enhance the blood-brain barrier permeability, making it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Anti-inflammatory Properties
The sulfonamide group present in the structure suggests potential anti-inflammatory effects. Similar compounds have been documented to exhibit significant inhibition of pro-inflammatory cytokines, making this compound a candidate for further exploration in inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperazine ring.
- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Sulfonation reactions to attach the pyrazole moiety.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2.2.1 Antioxidant and Superoxide Scavenging
- N-Methylpiperazine derivatives (e.g., compounds 14, 15, 28) exhibit 70–93% superoxide radical inhibition at 1 mM, comparable to vitamin E (90%) . The target compound’s 2-methylpiperazine group may confer similar activity, though its sulfonylated piperidine-pyrazole moiety could alter potency.
2.2.2 Enzyme Inhibition and Receptor Affinity
- Piperidine derivatives (e.g., compounds 1–3 in ) show higher receptor affinity due to spatial ordering, suggesting the target compound’s piperidine-sulfonyl group may enhance binding .
- Piperazine-cholinesterase inhibitors (e.g., donepezil analogues) rely on secondary amines for interaction with enzyme active sites. The target compound’s piperazine and piperidine groups may similarly facilitate binding to cholinesterase .
- G-protein-coupled receptor (GPCR) effects : Piperidine derivatives (e.g., LAS-251) exhibit 4% activity on Family A GPCRs and slight nuclear receptor modulation. The target compound’s trifluoromethylpyridinyl group may improve selectivity for ion channels or GPCR subtypes .
2.2.3 Ion Channel Selectivity
- Voltage-gated ion channels : LAS-250 (a piperidine derivative) shows 2–3× higher selectivity than LAS-251/252. The target compound’s pyridine and sulfonyl groups could modulate similar ion channel interactions .
Pharmacological Potential
- Antiarrhythmic/local anesthetic activity : Piperidine derivatives in outperform clinical drugs in preclinical models, suggesting the target compound may share these properties due to its piperidine core .
Q & A
Q. Example Workflow :
Generate 3D conformers using in silico tools (e.g., Schrodinger Suite).
Validate with experimental crystallography (if available) .
Cross-reference with biochemical assay data to prioritize synthetic analogs .
Basic: What analytical techniques are essential for characterizing purity and stereochemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
